1-Bromohexadecane-d33

Stable isotope labeling Mass spectrometry Isotope dilution

1-Bromohexadecane-d33 (Cetyl bromide-d33, Hexadecyl bromide-d33) is a perdeuterated long-chain alkyl bromide (C16D33Br, MW 338.54) with isotopic purity ≥98 atom% D and chemical purity 99% by CP. As the fully deuterium-labeled analog of 1-bromohexadecane (unlabeled CAS 112-82-3, MW 305.34), it is classified as a stable isotope-labeled (SIL) internal standard intended for quantitative mass spectrometry applications.

Molecular Formula C16H33Br
Molecular Weight 338.54 g/mol
CAS No. 284474-41-5
Cat. No. B1528123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohexadecane-d33
CAS284474-41-5
Molecular FormulaC16H33Br
Molecular Weight338.54 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCBr
InChIInChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
InChIKeyHNTGIJLWHDPAFN-TUWMXWROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Bromohexadecane-d33 (CAS 284474-41-5) Procurement Guide for Stable Isotope-Labeled Analytical Standards


1-Bromohexadecane-d33 (Cetyl bromide-d33, Hexadecyl bromide-d33) is a perdeuterated long-chain alkyl bromide (C16D33Br, MW 338.54) with isotopic purity ≥98 atom% D and chemical purity 99% by CP . As the fully deuterium-labeled analog of 1-bromohexadecane (unlabeled CAS 112-82-3, MW 305.34), it is classified as a stable isotope-labeled (SIL) internal standard intended for quantitative mass spectrometry applications .

Why Unlabeled 1-Bromohexadecane or Lower-Deuterium Analogs Cannot Substitute for 1-Bromohexadecane-d33 in Quantitative MS Workflows


Stable isotope-labeled (SIL) internal standards are recognized as the first choice for quantitative LC-MS and GC-MS assays because they minimize differential extraction recovery, ionization response variability, and matrix effects relative to structural analog internal standards [1]. However, deuterium-labeled compounds exhibit label-dependent chromatographic and ionization behavior: insufficient deuterium substitution (e.g., d3 or d4 analogs) can result in incomplete mass resolution from the unlabeled analyte or isotopic cross-talk, while fully deuterated analogs like d33 provide a M+33 mass shift with substantially reduced isotopic overlap . Unlabeled 1-bromohexadecane cannot be co-injected as an internal standard because it is chromatographically and spectrometrically indistinguishable from the native analyte, rendering quantification impossible [2].

1-Bromohexadecane-d33 Quantitative Evidence Guide: Comparative Specifications for Scientific Selection


Isotopic Purity: 98 atom% D Specification for 1-Bromohexadecane-d33

1-Bromohexadecane-d33 is supplied with a certified isotopic purity of 98 atom% D, as specified across multiple reputable vendor technical datasheets . This perdeuteration (33 deuterium atoms replacing all 33 hydrogen atoms) ensures a consistent M+33 mass shift relative to the unlabeled analog, which has a nominal molecular weight of 305.34 g/mol (C16H33Br) [1].

Stable isotope labeling Mass spectrometry Isotope dilution

Chemical Purity: 99% by CP Assay for 1-Bromohexadecane-d33

1-Bromohexadecane-d33 carries a chemical purity specification of 99% by CP (chemical purity) assay, as documented by vendor technical datasheets . This is distinct from isotopic purity and indicates the proportion of the material that is the intended chemical entity (regardless of isotopic composition), ensuring minimal interference from structurally related impurities or degradation products in analytical workflows.

Analytical chemistry QC/QA Method validation

Mass Shift: M+33 Differentiation from Unlabeled Analyte

1-Bromohexadecane-d33 exhibits a nominal mass shift of M+33 relative to the unlabeled 1-bromohexadecane (C16H33Br, MW 305.34) . The unlabeled compound has a base peak at m/z 305; the d33-labeled analog has a base peak at m/z 338, representing a 33 Da separation. This compares favorably to lower-deuterium analogs such as 1-bromohexadecane-d4 (M+4 shift, 4 Da separation) or 1-bromohexadecane-d3 (M+3 shift, 3 Da separation) .

GC-MS LC-MS Isotope dilution MS

Density Specification: 1.105 g/mL at 25°C for Precise Volumetric Handling

1-Bromohexadecane-d33 has a reported density of 1.105 g/mL at 25°C . This value is essential for accurate gravimetric and volumetric preparation of stock solutions and calibration standards, particularly when the compound is handled as a neat liquid or when preparing solutions without access to analytical balances of sufficient precision for microgram quantities.

Analytical method preparation Volumetric quantification Laboratory operations

Boiling Point: 190°C at 11 mmHg as Physical Handling Parameter

1-Bromohexadecane-d33 exhibits a boiling point of 190°C at 11 mmHg (lit.) . This reduced-pressure boiling point characterizes the compound as a moderately volatile long-chain alkyl bromide suitable for gas chromatography without thermal degradation, while remaining stable under ambient storage conditions (room temperature storage is specified) .

Volatility assessment GC injection conditions Storage and handling

Procurement-Aligned Application Scenarios for 1-Bromohexadecane-d33


Quantitative GC-MS or LC-MS Analysis of Long-Chain Alkyl Bromides in Environmental or Industrial Samples

1-Bromohexadecane-d33 is deployed as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) workflows for the quantification of 1-bromohexadecane in complex matrices . The 98 atom% D isotopic purity and M+33 mass shift enable reliable isotope dilution MS calibration, correcting for extraction efficiency losses, injection volume variability, and matrix-induced ionization suppression that would otherwise compromise quantitative accuracy with structural analog internal standards [1].

Method Validation and Calibration Curve Preparation in Analytical Chemistry

The compound's 99% by CP chemical purity and 98 atom% D isotopic purity support its use as a high-purity calibrant for constructing standard curves in validated analytical methods. The density specification of 1.105 g/mL at 25°C facilitates accurate gravimetric and volumetric preparation of stock solutions , while the documented boiling point (190°C at 11 mmHg) and melting point (16–18°C) provide essential physical parameters for method optimization and instrument parameter setting [1].

Synthetic Intermediate for Deuterated Surfactant or Specialty Chemical Synthesis

1-Bromohexadecane-d33 serves as a fully deuterated building block for the synthesis of deuterium-labeled surfactants, detergents, or other long-chain alkyl derivatives. The perdeuteration (33 deuterium atoms) provides a distinct isotopic label that can be tracked through multi-step synthetic transformations, enabling mechanistic studies or the production of isotopically distinct materials for NMR spectroscopy or neutron scattering experiments . The M+33 mass shift is retained in derivatives that preserve the alkyl chain, providing a persistent isotopic signature.

Pharmaceutical and Biotech Quantitative Tracer Applications

Stable heavy isotopes of hydrogen have been incorporated into drug molecules as quantitative tracers during the drug development process . 1-Bromohexadecane-d33, as a fully deuterated alkyl bromide, provides a defined isotopic label suitable for tracking the fate of long-chain alkyl moieties in metabolic studies, formulation stability assessments, or drug-excipient interaction investigations where precise quantification is required and matrix effects must be rigorously controlled [1].

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